3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid
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Overview
Description
3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is an organic compound characterized by the presence of a sulfonic acid group, a propane chain, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid typically involves the reaction of 2,4-dimethoxybenzylamine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfonamides .
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: A related compound used in peptide synthesis.
Uniqueness
3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid is unique due to its combination of a sulfonic acid group and a dimethoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
720699-22-9 |
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Molecular Formula |
C12H19NO5S |
Molecular Weight |
289.35 g/mol |
IUPAC Name |
3-[(2,4-dimethoxyphenyl)methylamino]propane-1-sulfonic acid |
InChI |
InChI=1S/C12H19NO5S/c1-17-11-5-4-10(12(8-11)18-2)9-13-6-3-7-19(14,15)16/h4-5,8,13H,3,6-7,9H2,1-2H3,(H,14,15,16) |
InChI Key |
DZPPJTZGVWFBHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCCS(=O)(=O)O)OC |
Origin of Product |
United States |
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